molecular formula C24H26N2O5S B3016162 2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 946252-80-8

2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B3016162
CAS RN: 946252-80-8
M. Wt: 454.54
InChI Key: POCQZMCUJKUWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a methoxyphenyl group , which is a common moiety in organic chemistry. It’s derived from phenol and contains a methoxy (-OCH3) group attached to the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For instance, the methoxyphenyl group could undergo reactions such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For instance, the presence of the methoxyphenyl group could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Radiolabelling and Imaging

Hamill et al. (1996) developed [11C]L-159,884, a radiolabelled ligand for the AT1 receptor, which is significant for imaging purposes in medical research. This compound is prepared by C-11 methylation of desmethyl phenolic precursors, offering insights into advanced imaging techniques in biological systems.

EP4 Receptor Antagonism in Arthritis

Clark et al. (2008) investigated the effect of MF498, a selective EP4 antagonist containing a similar chemical structure, on inflammation and joint pain in rodent models of arthritis (Clark et al., 2008). This research highlights the therapeutic potential of such compounds in the treatment of arthritis.

PET Imaging for 5-HT2A Receptors

Prabhakaran et al. (2006) synthesized a compound structurally related to the given chemical for PET imaging of 5-HT2A receptors (Prabhakaran et al., 2006). This demonstrates the applicability of such compounds in the field of neuroimaging and the study of neurotransmitter systems.

Anticonvulsant Activities

Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide moiety for anticonvulsant activity (Farag et al., 2012). These compounds, similar in structure to the given chemical, showed potential in epilepsy treatment.

Fluorinated Polyamides

Liu et al. (2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties (Liu et al., 2013), highlighting the material science applications of compounds with similar structures.

Enzyme Inhibitory Activities

Virk et al. (2018) synthesized compounds with enzyme inhibitory activities (Virk et al., 2018), which is crucial in drug discovery and the study of biochemical pathways.

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds for photodynamic therapy applications (Pişkin et al., 2020). These compounds, with similar sulfonamide groups, show potential in cancer treatment.

α-Glucosidase and Acetylcholinesterase Inhibitors

Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides (Abbasi et al., 2019), contributing to the understanding of enzyme regulation in diseases like diabetes and Alzheimer's.

Antimicrobial Properties

Patel and Agravat (2009) investigated the antimicrobial properties of pyridine derivatives (Patel & Agravat, 2009), highlighting the potential use of similar compounds in combating bacterial infections.

Antibacterial Effects

Behrami and Dobroshi (2019) synthesized compounds for antibacterial activity evaluation (Behrami & Dobroshi, 2019), demonstrating the importance of such research in addressing antibiotic resistance.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-5-7-19(8-6-16)14-25-22(27)15-26-18(3)13-17(2)23(24(26)28)32(29,30)21-11-9-20(31-4)10-12-21/h5-13H,14-15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQZMCUJKUWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.